Home > Products > Screening Compounds P7506 > 7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine - 1835679-83-8

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-6447872
CAS Number: 1835679-83-8
Molecular Formula: C10H8ClN5
Molecular Weight: 233.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines pyrazole and imidazopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The compound has the chemical formula C_10H_8ClN_5 and is recognized for its unique structure, which contributes to its diverse applications in scientific research and drug development .

Source and Classification

This compound is classified under imidazo[4,5-b]pyridines, which are known for their biological activity, particularly as kinase inhibitors. The presence of the chlorine substituent enhances its pharmacological properties. It is synthesized through various methods that involve the formation of both pyrazole and imidazopyridine rings, making it a valuable compound in organic synthesis and medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine typically involves several steps:

  1. Formation of the Pyrazole Ring: Various strategies such as multicomponent reactions or cyclocondensation can be utilized.
  2. Construction of the Imidazopyridine Core: This step often employs palladium-catalyzed reactions, including Suzuki–Miyaura coupling, which allows for the introduction of the pyrazole moiety onto the imidazopyridine framework.

Technical Details

The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Reaction conditions are optimized to maximize yield and purity, often involving solvents like dimethylformamide or dimethyl sulfoxide under controlled temperatures .

Molecular Structure Analysis

Structure

The molecular structure of 7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine features:

  • A chlorine atom at the 7-position,
  • A 1-methylpyrazole substituent at the 2-position,
  • An imidazopyridine core that contributes to its heterocyclic nature.

Data

The compound's molecular weight is approximately 233.66 g/mol, with a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline structure .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine can undergo several chemical reactions:

  • Oxidation: Can be oxidized to form oxo derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield hydrogenated derivatives with reducing agents such as sodium borohydride.
  • Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Technical Details

Common reagents used in these reactions include:

  • For oxidation: Potassium permanganate or hydrogen peroxide.
  • For reduction: Sodium borohydride or lithium aluminum hydride.
  • For substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are typically employed .
Mechanism of Action

The mechanism of action for 7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with biological targets such as enzymes or receptors. The compound has shown potential as an inhibitor in various pathways, particularly those involving kinases. Its unique structure allows it to fit into active sites effectively, thereby altering enzymatic activity and influencing cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles and electrophiles due to its functional groups, allowing for further derivatization.

Relevant data from studies indicate that variations in substituents can significantly affect both stability and reactivity profiles .

Applications

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:

  • Chemistry: Serves as a precursor in synthesizing more complex heterocyclic compounds.
  • Biology: Studied for potential antimicrobial and anticancer properties; compounds derived from it have shown efficacy against various cancer cell lines.
  • Medicine: Investigated for therapeutic effects and as a lead compound in drug discovery efforts targeting specific diseases.
  • Industry: Utilized in developing new materials and as a catalyst in various chemical reactions .
Introduction to Imidazo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

Role of Imidazo[4,5-b]pyridine Derivatives in Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have emerged as critically important scaffolds for developing potent and selective kinase inhibitors, primarily through their ability to form key hydrogen-bonding interactions within the kinase hinge region. The pharmacophoric requirements for effective kinase binding typically involve the nitrogen atoms at positions 1 and 3 of the imidazo[4,5-b]pyridine system (corresponding to N4 and N3 of the purine ring in ATP), which act as hydrogen bond acceptors, while the N-H proton at position 3 serves as a hydrogen bond donor. This precise arrangement allows these heterocycles to mimic the natural adenine-kinase interactions effectively. The significance of this molecular recognition pattern is exemplified by advanced clinical candidates like 1 (a potent dual FLT3/Aurora kinase inhibitor for acute myeloid leukemia) and 2 (a potent GSK3β inhibitor for type 2 diabetes), both featuring the imidazo[4,5-b]pyridine core as the central hinge-binding motif [6]. These inhibitors achieve high potency through complementary interactions: the planar heterocycle occupies the adenine binding pocket, while substituents at C2 and C7 extend into distinct hydrophobic regions adjacent to the ATP-binding site, enabling enhanced selectivity and potency. The strategic decoration of the C2 position with aromatic or heteroaromatic groups, such as the 1-methyl-1H-pyrazol-4-yl moiety present in our target compound, exploits the solvent-exposed channel of kinases, contributing significantly to binding affinity and kinase selectivity profiles [1] [6].

Structural Evolution of Imidazo[4,5-b]pyridine-Based Anticancer Agents

The structural optimization of imidazo[4,5-b]pyridine-based anticancer agents represents a compelling case study in rational drug design, driven by iterative structure-activity relationship (SAR) investigations and structural biology insights. Early derivatives focused on simple alkyl or aryl substitutions, revealing that even minor modifications could dramatically influence potency, selectivity, and pharmacokinetic properties. X-ray co-crystal structures of lead compounds bound to their kinase targets, such as PDE10A, provided crucial insights into binding modes and revealed unexploited regions within the active site [1]. These structural studies demonstrated that the central phenyl ring in some derivatives serves primarily as a spacer enabling optimal positioning of the imidazo[4,5-b]pyridine and methylpyridine rings for critical hydrogen bonding interactions with residues like Gln716 and Tyr683 [1]. Subsequent generations incorporated strategic halogenation (notably at C7) and heteroaromatic substitutions at C2 to enhance target engagement and physicochemical properties. The introduction of the 7-chloro substituent specifically addressed metabolic liabilities observed in earlier compounds lacking halogenation, while simultaneously improving target affinity through favorable hydrophobic interactions and electronic effects on the heterocyclic core [1] [8]. Computational analyses, including Density Functional Theory (DFT) studies, have further elucidated how substituents influence the electronic properties of the scaffold, revealing that electron-withdrawing groups (like the 6-CN group in some advanced derivatives) can effectively counterbalance electron-donating effects of N-substituents, thereby modulating pKa, lipophilicity, and ultimately, cellular potency and selectivity [8]. This evolution culminated in highly optimized candidates with improved metabolic stability and kinase inhibition profiles suitable for in vivo evaluation.

Table 1: Structural Evolution of Key Imidazo[4,5-b]pyridine Anticancer Agents

GenerationC2 SubstituentC7 SubstituentKey ImprovementsTarget Kinases
Early LeadsPhenylHModerate potency, metabolic instabilityPDE10A, Aurora
IntermediateMethylpyridineCH₃Improved potency (IC₅₀ ~4 nM), reduced clearancePDE10A
AdvancedHeteroaromaticsClEnhanced metabolic stability, kinase selectivity, cellular activityFLT3, Aurora
Optimized1-Methylpyrazol-4-ylClSolubility improvement, maintained potency, reduced P-gp effluxFLT3, Aurora, GSK3β

Rationale for C7 and C2 Substituent Optimization in Aurora/FLT3 Targeting

The targeted optimization of C7 and C2 positions in imidazo[4,5-b]pyridine derivatives for dual Aurora kinase/FLT3 inhibition stems from compelling structural and biological evidence highlighting these modification sites as critical determinants of potency and selectivity. Aurora kinases (A, B, C) and FMS-like tyrosine kinase 3 (FLT3) are pivotal regulators of cell cycle progression and proliferation, with their dysregulation strongly implicated in leukemogenesis, particularly acute myeloid leukemia (AML). The ATP-binding sites of these kinases feature distinct hydrophobic regions adjacent to the hinge segment that can be exploited by appropriately positioned substituents on the imidazo[4,5-b]pyridine core. At the C7 position, introduction of chlorine serves multiple strategic purposes: (1) The chlorine atom's moderate size and strong electron-withdrawing character enhance π-stacking interactions within a hydrophobic subpocket conserved in both Aurora kinases and FLT3 [1]; (2) Chlorination significantly improves metabolic stability by blocking potential oxidative metabolism at this electronically activated position, addressing a critical limitation observed in non-halogenated predecessors which exhibited poor oral bioavailability (F=10%) [1]; (3) The chloro substituent induces a favorable electronic effect on the heterocyclic system, potentially strengthening key hydrogen bonding interactions with the hinge region backbone atoms. At the C2 position, incorporation of the 1-methyl-1H-pyrazol-4-yl group offers distinct advantages: (1) The pyrazole nitrogen can engage in additional hydrogen bonding or dipole-dipole interactions with polar residues lining the solvent-accessible region; (2) The methyl group on the pyrazole nitrogen prevents undesired metabolic N-oxidation while maintaining optimal solubility; (3) This heteroaromatic system exhibits a lower propensity for P-glycoprotein (P-gp) mediated efflux compared to larger aromatic systems, as evidenced by low efflux ratios (1.4-1.9 in human and rat assays) observed in structurally related methylpyridine analogues [1]. The combined C7 chloro and C2 pyrazolyl substitution pattern represents a strategic balance between target engagement (achieving low nanomolar IC₅₀ values) and drug-like properties, enabling sufficient CNS penetration for potential neurological indications while maintaining favorable pharmacokinetics.

Table 2: Impact of Key Substituents on Imidazo[4,5-b]pyridine Properties

PositionSubstituentKey ContributionsBiological Consequences
C7ChloroEnhanced hydrophobic contact, electron withdrawal, metabolic blockingImproved potency (IC₅₀ shift from 15.1 nM to 4.1 nM in analogues), metabolic stability
C21-Methyl-1H-pyrazol-4-ylSolvent exposure optimization, moderate lipophilicity, H-bond potentialKinase selectivity modulation, reduced P-gp efflux (efflux ratio ~1.6), cellular activity
N3H (unsubstituted)Critical H-bond donation to hinge regionEssential for nanomolar potency; opening ring or substitution erodes activity

Properties

CAS Number

1835679-83-8

Product Name

7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine

IUPAC Name

7-chloro-2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

Molecular Formula

C10H8ClN5

Molecular Weight

233.66 g/mol

InChI

InChI=1S/C10H8ClN5/c1-16-5-6(4-13-16)9-14-8-7(11)2-3-12-10(8)15-9/h2-5H,1H3,(H,12,14,15)

InChI Key

NMNIVJWJLQVQQB-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC3=NC=CC(=C3N2)Cl

Canonical SMILES

CN1C=C(C=N1)C2=NC3=NC=CC(=C3N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.